Product packaging for 4-methylsulfanylbenzenesulfonic Acid(Cat. No.:CAS No. 70140-60-2)

4-methylsulfanylbenzenesulfonic Acid

Cat. No.: B1609380
CAS No.: 70140-60-2
M. Wt: 204.3 g/mol
InChI Key: BNYVROOBDQTCKD-UHFFFAOYSA-N
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Description

4-methylsulfanylbenzenesulfonic Acid is a chemical compound for research use. It is not for human or therapeutic use. Researchers can use this space for a detailed description of the compound. Include details such as its main applications, specific research value, and mechanism of action once this information is available from technical data sheets or scientific literature. The writing style should be professional and scientific to provide valuable information to researchers. Always mark factual statements with hyperlinks to their sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3S2 B1609380 4-methylsulfanylbenzenesulfonic Acid CAS No. 70140-60-2

Properties

IUPAC Name

4-methylsulfanylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYVROOBDQTCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409720
Record name 4-methylsulfanylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70140-60-2
Record name 4-methylsulfanylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 4 Methylsulfanylbenzenesulfonic Acid

Direct Sulfonation Reactions of Substituted Arenes Leading to 4-Methylsulfanylbenzenesulfonic Acid

Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto an aromatic ring. numberanalytics.com For the synthesis of this compound, the starting material is typically thioanisole (B89551) (methylphenyl sulfide).

Electrophilic Aromatic Sulfonation Protocols

The most common method for the synthesis of this compound is the electrophilic aromatic sulfonation of thioanisole. wikipedia.org This reaction belongs to a class of widely used electrophilic aromatic substitutions, which also includes nitration and chlorination. wikipedia.org In this process, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.com The actual electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form. wikipedia.orgyoutube.com

The reaction is typically carried out by heating the aromatic compound with sulfuric acid (H₂SO₄). wikipedia.org The mechanism begins with the attack of the pi electrons of the aromatic ring on the sulfur atom of SO₃, leading to the formation of a carbocation intermediate known as a sigma complex or Wheland intermediate. numberanalytics.comyoutube.com This step is the rate-determining step of the reaction. masterorganicchemistry.com Subsequently, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonyl group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

The methylsulfanyl (-SCH₃) group in thioanisole is an ortho-, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself. This is due to the ability of the sulfur atom to donate electron density to the benzene ring through resonance, which stabilizes the intermediates formed during ortho and para attack. However, the para isomer, this compound, is generally the major product due to steric hindrance at the ortho positions.

Solvent Effects and Reaction Optimizations in Direct Synthesis

The choice of solvent and reaction conditions can significantly influence the yield and selectivity of the sulfonation reaction. While the reaction can be carried out using concentrated sulfuric acid alone, various modifications have been explored to optimize the process.

To drive the reaction equilibrium towards the product side, dehydrating agents like thionyl chloride (SOCl₂) can be added to remove the water formed during the reaction. wikipedia.orgnjit.edu The use of sulfur trioxide in an inert solvent is another common approach. scispace.com Solvents such as liquid sulfur dioxide have been used commercially, though they require specialized pressure and refrigeration equipment. google.com Inert saturated aliphatic hydrocarbons can also be employed as solvents. google.com

Recent research has explored the use of ionic liquids as solvents for sulfonation reactions. google.com This method offers advantages such as the absence of by-products and the reusability of the ionic liquid. google.com Microwave irradiation has also been shown to enhance reaction rates and, in some cases, improve yields. researchgate.netnih.gov For instance, a study on a three-component reaction to synthesize a complex molecule demonstrated a significant yield increase from 21% under reflux in water to 76% under microwave irradiation in water. researchgate.net

Table 1: Comparison of Different Sulfonating Agents and Conditions
Sulfonating AgentConditionsAdvantagesDisadvantages
Concentrated H₂SO₄HeatingReadily availableReversible reaction, water formation reduces efficiency wikipedia.orgchemicalbook.com
Fuming H₂SO₄ (Oleum)HeatingHigh reactivityCan lead to side reactions and by-product formation chemicalbook.com
SO₃ in inert solventVaries with solventAvoids water formation chemicalbook.comRequires solvent recovery google.com
Chlorosulfuric Acid (HSO₃Cl)-Effective agent wikipedia.orgProduces corrosive HCl gas as a byproduct wikipedia.org
SO₃ in Ionic LiquidsRoom temperatureNo by-products, reusable solvent google.comCost of ionic liquids

Indirect Synthetic Routes and Derivatization for this compound Precursors

Indirect methods for the synthesis of this compound involve the preparation of a precursor molecule that already contains either the methylsulfanyl or the sulfonic acid group, followed by the introduction of the other functional group.

Functional Group Transformations to Incorporate Sulfonic Acid Moiety

One common indirect route involves the diazotization of an amino group, followed by its replacement with a sulfonic acid group. For example, 4-aminothioanisole can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt can then be reacted with a solution of sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction) to introduce the sulfonic acid group.

Another approach is the oxidation of sulfur-containing functional groups. Thiophenols or diaryl disulfides can be oxidized using reagents like chlorine, potassium permanganate (B83412), or nitric acid to yield sulfonic acids. chemicalbook.com

Chemo- and Regioselective Synthesis via Protecting Group Chemistry

Protecting groups are often employed in organic synthesis to temporarily block a reactive functional group, allowing a chemical transformation to be carried out selectively at another site in the molecule. The reversibility of the sulfonation reaction makes the sulfonic acid group itself a useful protecting group in some synthetic strategies. wikipedia.org It can be introduced to block a specific position on an aromatic ring, directing subsequent electrophilic substitutions to other positions. wikipedia.orglibretexts.org After the desired transformations are complete, the sulfonic acid group can be removed by treating the compound with hot aqueous acid. wikipedia.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of this compound synthesis, this translates to the use of less hazardous reagents, the reduction of waste, and the use of renewable resources and energy-efficient methods.

Several green sulfonation protocols have been reported. One approach involves the use of solid-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄), with sodium bisulfite as the sulfonating agent. ajgreenchem.com These catalysts are reusable and the reactions can be performed under solvent-free conditions, often with microwave assistance to drastically reduce reaction times. ajgreenchem.com

The use of ionic liquids as recyclable solvents, as mentioned earlier, is another green chemistry approach. google.com Furthermore, research into using ultrasound to assist sulfonation reactions has shown promise in enhancing reaction rates and selectivity. nih.gov

The development of synthetic methods that utilize less corrosive and hazardous reagents is a key goal. For example, the use of sulfur dioxide surrogates, such as the readily available and inexpensive industrial material thiourea (B124793) dioxide, under transition-metal-catalyzed or transition-metal-free conditions, represents a more eco-friendly approach to synthesizing sulfonic acids. researchgate.net

Table 2: Green Chemistry Approaches in Sulfonation
ApproachReagents/ConditionsKey Advantages
Solid-Supported CatalystsSiO₂/HClO₄, SiO₂/KHSO₄, NaHSO₃, microwave irradiation ajgreenchem.comReusable catalyst, solvent-free, reduced reaction times ajgreenchem.com
Ionic LiquidsIonic liquid as solvent, SO₃ or ClSO₃H google.comRecyclable solvent, no by-products google.com
Ultrasound-Assisted SynthesisH₂SO₄, sonication nih.govEnhanced reaction rates and selectivity nih.gov
Sulfur Dioxide SurrogatesThiourea dioxide, air as oxidant researchgate.netUse of cheap, eco-friendly, and easy-to-handle reagents researchgate.net

Catalyst-Free and Solvent-Free Methodologies

The traditional synthesis of arylsulfonic acids often involves the use of strong acids and catalysts, which can lead to environmental concerns and complex purification processes. youtube.comyoutube.com Modern synthetic chemistry aims to develop cleaner and more efficient methods, including those that operate without catalysts and solvents.

A representative catalyst-free synthesis of this compound can be achieved through the direct sulfonation of thioanisole with a sulfonating agent like chlorosulfonic acid. pageplace.de In this electrophilic aromatic substitution reaction, the sulfonating agent itself is highly reactive and does not require an additional catalyst to proceed. pageplace.de

Representative Catalyst-Free Synthesis:

A typical laboratory-scale synthesis would involve the slow addition of chlorosulfonic acid to thioanisole, often at reduced temperatures to control the exothermic reaction. The reaction can be performed without a solvent, with the excess sulfonating agent acting as the reaction medium.

Table 1: Representative Catalyst-Free and Solvent-Free Synthesis of this compound

ParameterDetails
Reactants Thioanisole, Chlorosulfonic Acid
Reaction Type Electrophilic Aromatic Sulfonation
Catalyst None
Solvent None (Thioanisole as the limiting reagent)
Temperature 0-25°C (Initial cooling, then ambient temperature)
Byproducts Hydrogen Chloride (gas)
Work-up Quenching with ice, followed by isolation of the sulfonic acid

This approach simplifies the process by eliminating the need for a catalyst, which in turn removes the costs and environmental impact associated with catalyst production, use, and disposal. Furthermore, by avoiding a solvent, the process reduces volatile organic compound (VOC) emissions and simplifies product isolation, leading to a more environmentally benign and cost-effective synthesis. google.com

Atom Economy and Waste Minimization in Production

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemicalbook.com Maximizing atom economy is crucial for minimizing waste and improving the sustainability of a chemical process.

For the synthesis of this compound from thioanisole and chlorosulfonic acid, the atom economy can be calculated as follows:

Reaction: C₇H₈S + ClSO₃H → C₇H₈O₃S₂ + HCl

Table 2: Atom Economy Calculation for the Synthesis of this compound

CompoundFormulaMolar Mass ( g/mol )
Reactants
ThioanisoleC₇H₈S124.21
Chlorosulfonic AcidClSO₃H116.52
Total Mass of Reactants 240.73
Desired Product
This compoundC₇H₈O₃S₂204.27
Byproduct
Hydrogen ChlorideHCl36.46

Atom Economy (%) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Atom Economy (%) = (204.27 / 240.73) x 100 ≈ 84.85%

An atom economy of approximately 84.85% indicates that a significant portion of the reactant atoms are incorporated into the final product. The primary waste product in this synthesis is hydrogen chloride gas. To minimize waste, this byproduct can be captured and neutralized or potentially utilized in other chemical processes. Further waste is generated during the work-up and purification stages, which can be minimized by optimizing reaction conditions to achieve high conversion and selectivity, thus reducing the need for extensive purification steps.

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and the potential for seamless integration of reaction and purification steps. mdpi.comrsc.org The synthesis of aryl sulfonyl chlorides, closely related to sulfonic acids, has been successfully demonstrated in continuous flow systems. mdpi.com

Adapting the synthesis of this compound to a continuous flow process would involve pumping streams of thioanisole and the sulfonating agent into a microreactor or a continuous stirred-tank reactor (CSTR). mdpi.com The rapid mixing and precise temperature control within a flow reactor can lead to higher yields and purities compared to batch methods. researchgate.net

Table 3: Conceptual Parameters for Continuous Flow Synthesis of this compound

ParameterProposed ValueRationale
Reactor Type Microreactor or CSTRExcellent heat and mass transfer, safe handling of exothermic reactions.
Reactant Streams 1. Thioanisole2. Chlorosulfonic AcidPrecise stoichiometric control.
Flow Rate 0.1 - 10 mL/minTo be optimized for residence time and throughput.
Residence Time 1 - 20 minutesShorter reaction times compared to batch processes.
Temperature 20 - 60°CPrecise temperature control to minimize side reactions.
Pressure AtmosphericSimplifies reactor design.
Downstream Processing In-line quenching and extractionPotential for integrated purification.

A continuous flow setup for this synthesis would also allow for the safe handling of the corrosive reagents and the efficient removal of the gaseous hydrogen chloride byproduct. The scalability of the process is another significant advantage, as production volumes can be increased by extending the operation time or by using multiple reactors in parallel.

Fundamental Chemical Reactivity and Reaction Mechanisms of 4 Methylsulfanylbenzenesulfonic Acid

Acidity and Proton Transfer Dynamics of 4-Methylsulfanylbenzenesulfonic Acid in Solution

The presence of the sulfonic acid group (-SO₃H) is the dominant factor in the acidity of this compound. This group imparts strong Brønsted acid characteristics to the molecule, enabling it to readily donate a proton in solution.

pKa Determination and Acid Strength in Various Media

Direct experimental pKa values for this compound are not widely reported in the literature. However, its acid strength can be reliably estimated by comparing it to structurally similar aromatic sulfonic acids. Aromatic sulfonic acids are generally strong acids due to the high electronegativity of the sulfonyl group and the extensive resonance stabilization of the resulting sulfonate anion.

For context, the pKa of sulfanilic acid (4-aminobenzenesulfonic acid) in water is 3.23. wikipedia.org Other complex, axially chiral sulfonic acids have been shown to have pKa values in ethanol (B145695) ranging from -0.30 to 4.25. nih.gov The methylsulfanyl (-SCH₃) group at the para-position in this compound is a weakly activating, electron-donating group through resonance, which would slightly decrease the acidity (increase the pKa) compared to unsubstituted benzenesulfonic acid. Conversely, it is less electron-donating than the amino group in sulfanilic acid. Therefore, the pKa of this compound in aqueous media is expected to be very low, characteristic of a strong acid, likely lower than that of sulfanilic acid.

Table 1: Acidity of Related Benzenesulfonic Acids

Compound Name Structure Substituent (Para) pKa (in H₂O)
Benzenesulfonic acid C₆H₅SO₃H -H -2.8 (approx.)
p-Toluenesulfonic acid CH₃C₆H₄SO₃H -CH₃ -2.8 (approx.)
Sulfanilic acid NH₂C₆H₄SO₃H -NH₂ 3.23 wikipedia.org

Note: The table is interactive and sortable.

Role of the Sulfonic Acid Group in Brønsted Acid Catalysis

The sulfonic acid group is a powerful functional group for Brønsted acid catalysis. bohrium.com Its strong acidity allows it to protonate a wide variety of substrates, facilitating numerous organic transformations. Sulfonic acids, whether used as homogeneous catalysts like p-toluenesulfonic acid or immobilized on solid supports like zeolites, are effective in reactions requiring strong proton donors. acs.orgresearchgate.net

These catalysts are utilized in a range of reactions, including esterification, hydration, and condensation reactions. acs.org The development of novel chiral sulfonic acids has expanded their use into stereoselective organic synthesis. nih.govacs.orgnih.gov The catalytic activity stems from the ability of the -SO₃H group to generate electrophilic intermediates or activate functional groups toward nucleophilic attack by readily providing a proton, which is then regenerated in the catalytic cycle.

Electrophilic and Nucleophilic Substitution Reactions Involving this compound

The reactivity of this compound in substitution reactions is dictated by the electronic properties of both the methylsulfanyl and sulfonic acid groups, influencing reactions on the aromatic ring and transformations at the sulfur centers.

Reactivity of the Aromatic Ring System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is influenced by the directing effects of the existing substituents. The mechanism of EAS typically involves an initial attack by an electrophile on the electron-rich aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.orglumenlearning.com

In this compound, the two substituents have opposing effects:

-SCH₃ (Methylsulfanyl) group: This group is activating and an ortho, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring via resonance.

-SO₃H (Sulfonic acid) group: This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.

Transformations at the Sulfonic Acid Moiety

The sulfonic acid group itself can undergo transformations, most notably conversion to a sulfonyl chloride. This is typically achieved by reacting the sulfonic acid or its sodium salt with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 4-methylsulfanylbenzenesulfonyl chloride is a key intermediate.

This sulfonyl chloride is susceptible to nucleophilic substitution at the sulfonyl sulfur atom. mdpi.com Strong nucleophiles can displace the chloride ion, allowing for the synthesis of sulfonamides (reaction with ammonia (B1221849) or amines) and sulfonate esters (reaction with alcohols). This reactivity is fundamental to the synthesis of sulfa drugs and other derivatives. wikipedia.org Furthermore, sulfonation itself is a reversible reaction; under conditions of hot aqueous acid, the sulfonic acid group can be removed from the aromatic ring. lumenlearning.comlibretexts.org

Oxidation-Reduction Chemistry of the Methylsulfanyl Group in this compound

While the sulfonic acid group is generally stable under common redox conditions, the methylsulfanyl group is readily oxidized. The sulfur atom in the -SCH₃ group is in a lower oxidation state and can be sequentially oxidized.

Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as hydrogen peroxide or sodium periodate, will oxidize the methylsulfanyl group to a methylsulfinyl group (-SOCH₃), yielding 4-methylsulfinylbenzenesulfonic acid.

Oxidation to Sulfone: The use of stronger oxidizing agents, such as potassium permanganate (B83412) or excess hydrogen peroxide, will further oxidize the sulfur atom to its highest oxidation state, forming a methylsulfonyl group (-SO₂CH₃). This results in the formation of 4-methylsulfonylbenzenesulfonic acid.

These oxidation reactions significantly alter the electronic properties of the substituent. Both the sulfinyl and sulfonyl groups are strongly electron-withdrawing, in contrast to the electron-donating nature of the original methylsulfanyl group. This change would dramatically decrease the reactivity of the aromatic ring toward further electrophilic substitution and increase the acidity of the sulfonic acid group.

Table of Mentioned Compounds

Compound Name
This compound
4-Aminobenzenesulfonic acid (Sulfanilic acid)
4-Methylsulfinylbenzenesulfonic acid
4-Methylsulfonylbenzenesulfonic acid
4-Methylsulfanylbenzenesulfonyl chloride
Benzenesulfonic acid
p-Toluenesulfonic acid
Phenylsulfamic acid
Orthanilic acid
Thionyl chloride
Phosphorus pentachloride
Hydrogen peroxide
Sodium periodate

Mechanistic Aspects of Sulfur Oxidation Pathways

The oxidation of the sulfide (B99878) group in this compound to a sulfoxide and subsequently to a sulfone proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

In the case of oxidation by hydrogen peroxide, the reaction can be catalyzed by acids. The proposed mechanism involves the protonation of hydrogen peroxide to form a more electrophilic oxidizing species. The sulfur atom of the thioether then attacks the terminal oxygen atom of the activated hydrogen peroxide, leading to the formation of the sulfoxide and water. A second oxidation step, following a similar pathway, converts the sulfoxide to the sulfone.

A possible mechanism for the oxidation of a sulfide to the corresponding sulfone using hydrogen peroxide in the presence of a catalyst like carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) involves an oxygen transfer mechanism. rsc.org

The oxidation of sulfides can also be accomplished by enzymatic pathways. In biological systems, enzymes such as sulfide:quinone oxidoreductase, sulfur dioxygenase, and the Sox system are involved in the oxidation of reduced inorganic sulfur compounds. nih.govfrontiersin.org While these systems typically act on inorganic sulfides, they illustrate the diverse mechanisms nature employs for sulfur oxidation. The Sox system, for instance, is a well-studied pathway for the oxidation of thiosulfate (B1220275) to sulfate (B86663) in bacteria. nih.gov

The fundamental steps in many chemical sulfur oxidation processes involve the transfer of an oxygen atom to the sulfur. The initial oxidation of the sulfide to a sulfoxide is often faster than the subsequent oxidation of the sulfoxide to the sulfone. This difference in reaction rates allows for the selective synthesis of sulfoxides under controlled conditions. acsgcipr.org

Supramolecular Interactions and Self-Assembly Propensities of this compound

The structure of this compound, featuring both a hydrophobic aromatic ring with a methylsulfanyl group and a hydrophilic sulfonic acid group, suggests a propensity for supramolecular interactions and self-assembly. Aromatic sulfonic acids, in general, are known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.

The sulfonic acid group is a strong proton donor and can form robust hydrogen bonds with suitable acceptors. In the solid state and in solution, these interactions can lead to the formation of extended networks. The presence of the methylsulfanyl group can also influence the packing of the molecules through weaker van der Waals interactions and potentially C-H···π interactions.

While specific studies on the self-assembly of this compound are not extensively detailed in the provided search results, the behavior of similar molecules, such as benzenesulfonic acid and its derivatives, provides valuable insights. Benzenesulfonic acid, for example, is a white, deliquescent solid that is highly soluble in water, indicating strong interactions with polar solvents. wikipedia.org Aromatic sulfonic acids are often utilized as building blocks in the construction of metal-organic frameworks and other supramolecular architectures due to their coordinating capabilities and tendency to form ordered structures.

Advanced Applications and Functional Roles of 4 Methylsulfanylbenzenesulfonic Acid in Chemical Science

Catalysis in Organic Synthesis Utilizing 4-Methylsulfanylbenzenesulfonic Acid

Acid catalysis is a fundamental pillar of organic synthesis, facilitating a vast array of reactions. While mineral acids like sulfuric acid are effective, they often present challenges related to corrosion, safety, and separation. Organic sulfonic acids, including this compound, offer a compelling alternative, providing strong Brønsted acidity in a form that can be tailored for specific catalytic systems, whether homogeneous or heterogeneous.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This configuration maximizes contact between the catalyst and substrate molecules, often leading to high reaction rates and selectivity. Organosulfonic acids are frequently employed as homogeneous catalysts for transformations such as esterification, hydrolysis, and electrophilic aromatic substitution. rsc.org The strong acidic nature of this compound makes it a potential candidate for such reactions, where it can act as a proton donor to activate substrates.

The efficacy of a homogeneous acid catalyst is directly related to its acidity (pKa) and solubility in the reaction medium. While traditional mineral acids are highly corrosive and difficult to reuse, soluble organic acids can sometimes be recovered, although this often remains a challenge. rsc.org The use of an organic sulfonic acid like this compound provides the necessary protons to facilitate reactions in a potentially less corrosive manner than inorganic mineral acids.

To overcome the separation and reusability challenges of homogeneous catalysts, solid acid catalysts have been developed. These heterogeneous catalysts are in a different phase from the reactants, allowing for easy separation from the reaction mixture by simple filtration. iitm.ac.in This simplifies product purification, minimizes waste, and allows the catalyst to be recycled for multiple reaction cycles, aligning with the principles of green chemistry.

This compound can be immobilized onto solid supports to create a robust heterogeneous catalyst. The sulfonic acid group (-SO₃H) is the active catalytic site, while the solid support provides mechanical and thermal stability. Common supports include silica (B1680970), polymers, and metal-organic frameworks (MOFs). For instance, a general method involves grafting a sulfonated compound onto a support like magnetic quartz, which creates a catalyst with high functional group density and excellent reusability for reactions like Friedel-Crafts acylation. iitm.ac.in This approach combines the high reactivity of the sulfonic acid group with the practical advantages of a solid-phase system.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis Systems

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same as reactants (liquid)Different from reactants (solid)
Activity/Selectivity Often higher due to better catalyst-substrate contactCan be limited by mass transfer
Catalyst Separation Difficult, often requires extraction or distillationEasy, typically by filtration
Reusability Generally low or requires complex recoveryHigh, catalyst can be easily recycled
Corrosion Can be high, especially with mineral acidsReduced, as the acid is immobilized
Example Application Esterification using soluble p-toluenesulfonic acidFriedel-Crafts acylation using a supported sulfonic acid catalyst iitm.ac.in

In addition to acting as the primary catalyst, sulfonic acids can function as co-catalysts or promoters, enhancing the activity and selectivity of a main catalytic species. A promoter may not be catalytically active on its own but works in synergy with the primary catalyst to accelerate the reaction rate or influence the product distribution. For example, in certain Knoevenagel condensations, a combination of an acid like methanesulfonic acid and an amine can act as an effective catalytic system. The acid activates the carbonyl group, while the amine activates the methylene (B1212753) compound, creating a more efficient reaction pathway. Given its structural and chemical properties, this compound could potentially serve a similar role in multicomponent reaction systems, working alongside other catalysts to optimize complex organic transformations.

Materials Science and Polymer Chemistry Applications of this compound

The unique combination of an aromatic ring, a sulfonic acid group, and a methylsulfanyl group makes this compound and its derivatives valuable building blocks in materials science. These functional groups can be exploited to synthesize advanced polymers and resins with tailored properties for applications ranging from smart materials to ion-exchange technologies.

Derivatives of this compound are used to create highly specialized functional polymers. A notable application is in the synthesis of photoresponsive polymers. mdpi.comresearchgate.netresearchgate.net These "smart" materials can change their structure and properties in response to light. mdpi.com

A key strategy involves converting this compound into a polymerizable monomer. For example, it can be used as a precursor to synthesize an azo-functionalized monomer like 4-[(4-methacryloyloxy)phenylazo] benzenesulfonic acid. This monomer contains a photoswitchable azobenzene (B91143) group, a polymerizable methacrylate (B99206) group, and the sulfonic acid group for water solubility and ionic interactions. This functional monomer can then be polymerized, often as a shell onto a polymer core (e.g., polymethyl methacrylate), using a cross-linker to form a stable, structured polymer resin. mdpi.com The resulting molecularly imprinted polymers can be used for selective adsorption and release of target molecules, controlled by light.

Table 2: Research Findings on Photoresponsive Polymers from Azo-Benzenesulfonic Acid Derivatives

ParameterFindingDescription
Monomer Type Azo-functionalized benzenesulfonic acid derivativeThe monomer contains a photoswitchable azobenzene unit, allowing for light-controlled property changes. researchgate.net
Polymer Structure Core-shell or cross-linked networkOften synthesized as a network or onto a core to create a stable material with a high surface area.
Mechanism PhotoisomerizationUpon irradiation with UV or visible light, the azobenzene group switches between its trans and cis isomers, altering the polymer's conformation and binding properties. mdpi.com
Application Controlled adsorption/releaseUsed in solid-phase extraction to capture specific molecules and release them on demand using light as a trigger.

The sulfonic acid group is the primary functional component in most cation-exchange materials due to its ability to readily exchange its proton (H⁺) for other cations. Polymers functionalized with sulfonic acid groups are the basis for a wide range of ion-exchange resins and membranes used in water softening, deionization, and electrochemical applications.

This compound serves as a model compound for the functional units in these materials. High-performance membranes can be fabricated from polymers like polysulfone, which are subsequently sulfonated to introduce -SO₃H groups onto the aromatic backbone. The density of these sulfonic acid groups, known as the ion exchange capacity (IEC), determines the material's performance. The polymer backbone provides mechanical strength and chemical resistance, while the sulfonic acid moieties facilitate the transport of ions. The presence of the methylsulfanyl group could also be used to further modify the polymer's properties, such as its affinity for specific ions or its resistance to chemical degradation. These sulfonated polymeric membranes are critical components in technologies requiring selective ion transport.

Development of Proton Conductors and Electrolytes

The primary and most significant application of the this compound structure is in the development of proton-conducting polymers for use as electrolytes, particularly in polymer electrolyte membrane fuel cells (PEMFCs). The sulfonic acid group is a well-established proton-conducting moiety, while the thioether linkage forms the backbone of thermally stable polymers like poly(phenylene sulfide) (PPS).

Detailed Research Findings:

Research has focused on creating thermostable proton-conducting polymers by sulfonating PPS. This process directly incorporates the this compound structure as the repeating unit of the polymer chain. These materials are investigated as alternatives to perfluorinated polymers like Nafion, especially for applications requiring operation at temperatures above 100°C where traditional membranes lose conductivity due to dehydration. acs.orgrsc.org

A novel synthetic method involves the sulfonation of a soluble precursor, a polysulfonium salt, which allows for a high degree of sulfonation. acs.org The resulting poly(phenylene sulfide (B99878) sulfonic acid) polymer, which is effectively a polymer of this compound, demonstrates significant proton conductivity. Research shows these polymers can achieve conductivities as high as 10⁻² S/cm at temperatures ranging from 30°C to 180°C. acs.org The thermal stability of these polymers is also noteworthy; decomposition of the sulfonic acid groups in some variants only begins at temperatures above 250°C. researchgate.net

While this compound itself is not typically used as a standalone electrolyte additive, other benzenesulfonic acid derivatives, such as ammonium (B1175870) benzenesulfonate, have been successfully employed as additives in lithium-sulfur batteries. nih.gov These additives help to dissolve insulating lithium sulfide deposits and improve the diffusion rate of active species, thereby enhancing battery cycle life and performance. nih.gov

Table 1: Proton Conductivity of Sulfonated Polymers Containing Thioether Linkages

Polymer System Conductivity (S/cm) Temperature (°C) Relative Humidity (%) Reference
Poly(phenylene sulfide sulfonic acid) 2 x 10⁻² 20 High (Wet Pellet) acs.org
Sulfonated Polyphenylquinoxalines 8 x 10⁻⁴ Ambient 98% researchgate.net
Highly Sulfonated Poly(phenylene sulfone) > Nafion 110 - 160 15 - 50% acs.org

Precursor or Building Block in Advanced Organic Synthesis

While specific examples of this compound as a key building block in the total synthesis of complex natural products or pharmaceuticals are not widely reported, its chemical structure suggests clear utility in organic synthesis. Its precursor, 4-(methylthio)benzenesulfonyl chloride, is a commercially available reagent, indicating its use in the synthesis of sulfonamides and sulfonate esters. sigmaaldrich.comoakwoodchemical.com

Functionally, this compound can be compared to its well-known analog, p-toluenesulfonic acid (p-TsOH). p-TsOH is a strong organic acid that is soluble in organic solvents, making it a widely used catalyst for a variety of reactions, including:

Acetalization: Protecting aldehydes and ketones. atamanchemicals.com

Esterification: Fischer-Speier and transesterification reactions. atamanchemicals.com

Polymerization: Acting as an initiator for reactions like the polymerization of caprolactam. atamanchemicals.com

Given its structural similarity, this compound could potentially serve as a catalyst in similar transformations, with the methylsulfanyl group potentially modifying its solubility or influencing specific electronic interactions.

Role in the Synthesis of Complex Organic Molecules

The direct role of this compound as a foundational precursor in synthesizing complex organic molecules is not prominently featured in scientific literature. However, the broader family of arylsulfonic acids is integral to pharmaceutical development. For instance, p-toluenesulfonic acid is frequently used to form stable, crystalline tosylate salts of basic drug molecules, which improves their handling and bioavailability. An example is Sorafenib Tosylate, a multi-kinase inhibitor used in cancer therapy. sigmaaldrich.com

Furthermore, p-toluenesulfonic acid serves as a catalyst in the synthesis of various heterocyclic compounds, such as substituted piperidines and triazoloquinazolinones, which are important scaffolds in medicinal chemistry. atamanchemicals.com By analogy, this compound could find applications in similar contexts, although such uses are not yet established.

Ligand Design and Coordination Chemistry Applications

There is limited specific research on this compound itself being used as a ligand in coordination chemistry. However, its structure contains two potential donor sites for metal coordination: the oxygen atoms of the sulfonate group and the sulfur atom of the thioether group. This allows for the possibility of it acting as a monodentate or bidentate ligand to form metal complexes.

Research in the broader field shows that more complex ligands are often synthesized from similar backbones. For example, 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, a ligand derived from a tosylated aminopyridine, has been used to form complexes with zinc(II) and copper(II). sciencepublishinggroup.comresearchgate.net In these complexes, coordination occurs through the imine nitrogen, demonstrating how the benzenesulfonamide (B165840) framework serves as a structural scaffold. sciencepublishinggroup.com Additionally, research into neutral inverse-sandwich complexes has shown that even a simple benzene (B151609) ring can be coordinated with rare-earth metals like samarium, forming a benzene tetraanion complex. nih.gov This highlights the fundamental capacity of aromatic rings and their derivatives to participate in complex metal-ligand interactions.

Application in Dye Synthesis and Functional Materials

In the field of dye chemistry, this compound is fundamentally different from its analog, 4-aminobenzenesulfonic acid (sulfanilic acid). Azo dyes, which constitute a major class of industrial colorants, are typically synthesized via a diazotization-coupling reaction. unb.cacuhk.edu.hk This process requires a primary aromatic amine, such as sulfanilic acid, to be converted into a diazonium salt, which then acts as an electrophile. unb.ca Since this compound lacks an amino group, it cannot undergo diazotization and therefore cannot be used as the diazo component in this common synthetic route.

However, sulfonic acids play other roles in the dye and functional materials industry. The sulfonic acid group itself is a key chromophore component that imparts water solubility to many dyes. Analogous compounds like p-toluenesulfonic acid are used as catalysts in dye manufacturing and can improve the solubility characteristics of disperse dyes. atamanchemicals.com It is plausible that this compound could be incorporated into a dye structure as the coupling component or be used in a similar catalytic or solubilizing capacity, though specific examples are not prevalent in the literature.

Contributions to Analytical Reagents and Separation Science

There is no widespread application of this compound as a dedicated analytical reagent or standard. However, the functions of its analogs in separation science suggest potential roles. In High-Performance Liquid Chromatography (HPLC), sulfonic acids like p-toluenesulfonic acid and methanesulfonic acid are often used as mobile phase additives. helixchrom.com They can act as ion-pairing agents to improve the retention and peak shape of basic analytes in reversed-phase chromatography or modify selectivity in hydrophilic interaction liquid chromatography (HILIC). sigmaaldrich.comnih.gov

The esters of benzenesulfonic acids are a class of potential genotoxic impurities (GTIs) that are closely monitored in pharmaceutical production. waters.com Sensitive analytical methods, often using UPLC-MS, are required to detect these impurities at parts-per-million (ppm) levels. waters.com If this compound were used as a reagent or catalyst in a drug synthesis process, its corresponding esters would need to be monitored, necessitating the use of the acid itself as an analytical reference standard for method development and validation.

Table 2: Applications of Analogous Sulfonic Acids in Chromatography

Analytical Technique Analogous Compound Role / Application Reference
HPLC p-Toluenesulfonic acid Mobile phase additive, ion-pairing reagent helixchrom.com
Supercritical Fluid Chromatography (SFC) Methanesulfonic acid Mobile phase additive for separating polar stereoisomers helixchrom.com
Capillary Electrochromatography (CEC) p-Styrene sulfonate (polymerized) Provides hydrophilic and ion-exchange interactions in monolithic columns nih.gov

Theoretical and Computational Investigations of 4 Methylsulfanylbenzenesulfonic Acid

Electronic Structure Elucidation and Quantum Chemical Calculations (DFT, Ab Initio)

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are primary tools for this exploration. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular geometries, energies, and electronic properties. nih.gov Ab initio methods, while more computationally intensive, can offer even higher accuracy.

For 4-methylsulfanylbenzenesulfonic acid, these calculations typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. This optimized structure is the foundation for all subsequent property calculations, from molecular orbital analysis to spectroscopic predictions. Studies on similar sulfonamide compounds have successfully used DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve a satisfactory correlation between theoretical and experimental data.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich portion of the molecule, which includes the methylsulfanyl group and the benzene (B151609) ring. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing sulfonic acid group. This distribution facilitates intramolecular charge transfer, a key factor in the molecule's electronic properties.

While specific DFT calculations for this compound are not widely published, data from related molecules illustrate the expected values. The table below shows representative HOMO-LUMO data for a related sulfonamide derivative, demonstrating the typical energy ranges calculated via DFT methods.

ParameterEnergy (eV)
HOMO Energy-5.74
LUMO Energy-3.19
HOMO-LUMO Gap2.55

Illustrative Frontier Orbital Energies for a Substituted Benzenesulfonamide (B165840) Derivative. scispace.com

The benzene ring in this compound is influenced by two substituents with opposing electronic effects. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. It deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. In contrast, the methylsulfanyl group (-SCH₃) is an electron-donating group through resonance, where the sulfur's lone pairs delocalize into the ring. This effect activates the ring and directs substitution to the ortho and para positions.

Spectroscopic Property Predictions and Correlations for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign specific vibrational modes or resonance signals to parts of the molecular structure, aiding in the analysis of experimental results.

Theoretical calculations of NMR spectra, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with high accuracy. These predictions are crucial for confirming molecular structure by correlating calculated shifts with experimental data.

For this compound, the aromatic protons would appear as a complex multiplet pattern characteristic of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing -SO₃H group would be deshielded and resonate at a higher chemical shift compared to those closer to the electron-donating -SCH₃ group. The methyl protons of the -SCH₃ group would appear as a distinct singlet in the aliphatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon atom attached to the sulfur of the sulfonic acid group would be significantly deshielded.

The following table presents estimated chemical shifts based on computational models and data from analogous compounds like p-toluenesulfonic acid and thioanisole (B89551).

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-SCH₃~2.5~15
Aromatic C-H (ortho to -SO₃H)~7.8~128
Aromatic C-H (ortho to -SCH₃)~7.3~126
Aromatic C (ipso to -SO₃H)-~144
Aromatic C (ipso to -SCH₃)-~139

Estimated ¹H and ¹³C NMR Chemical Shifts for this compound.

Computational vibrational analysis predicts the frequencies and intensities of IR and Raman active modes. These calculations help in the detailed assignment of experimental spectra. nih.govnih.gov For this compound, the vibrational spectrum would be dominated by modes from the sulfonic acid group, the methylsulfanyl group, and the benzene ring.

Key predicted vibrational modes include:

-SO₃H Group: Strong asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the 1350-1150 cm⁻¹ region. The S-O stretch is expected around 900 cm⁻¹.

-SCH₃ Group: The C-S stretching vibration is expected in the 710-570 cm⁻¹ range.

Benzene Ring: C-H stretching modes appear above 3000 cm⁻¹, while C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region. The substitution pattern is confirmed by out-of-plane C-H bending modes, with a strong band for 1,4-disubstitution appearing around 850-800 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies based on studies of similar molecules. researchgate.netscielo.org.mx

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretch3000 - 2500 (broad)Sulfonic Acid
Aromatic C-H Stretch3100 - 3000Benzene Ring
Aliphatic C-H Stretch2980 - 2850Methyl
S=O Asymmetric Stretch1350 - 1300Sulfonic Acid
S=O Symmetric Stretch1180 - 1150Sulfonic Acid
Aromatic C=C Stretch1600 - 1450Benzene Ring
C-S Stretch710 - 570Thioether

Predicted Characteristic Vibrational Frequencies for this compound.

Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. The spectrum of this compound would arise from π→π* transitions within the aromatic ring.

The parent chromophore, benzene, exhibits absorption bands below 260 nm. The presence of the -SO₃H and -SCH₃ substituents is expected to cause a bathochromic shift (shift to longer wavelengths) of these bands. The -SCH₃ group, in particular, is known to extend the conjugation of the π-system, leading to absorptions at longer wavelengths. For instance, thioanisole (C₆H₅SCH₃) shows a distinct absorption peak around 250-260 nm. nist.gov The combination of both substituents would likely result in a primary absorption band in a similar range, potentially with a shoulder or a secondary band at a longer wavelength due to the intramolecular charge transfer character. researchgate.net

Chromophore SystemTypical λmax (nm)Transition Type
Benzenesulfonic Acid~264π→π
Thioanisole~255π→π
This compound (Predicted)~260-270π→π*

Predicted UV-Visible Absorption Maxima (λmax) for this compound and Related Compounds.

Reaction Mechanism Predictions and Transition State Analysis of this compound Transformations

The elucidation of reaction mechanisms and the character of transition states are fundamental to understanding the chemical transformations of this compound. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to map out the potential energy surfaces of reactions involving this compound. These theoretical investigations allow for the prediction of reaction pathways, the identification of intermediates, and the characterization of the high-energy transition state structures that govern reaction rates.

Transformations of this compound can occur at several sites: the sulfonic acid group, the thioether linkage, or the aromatic ring. For instance, the sulfonation of its precursor, thioanisole, involves the electrophilic attack of SO₃ on the aromatic ring. Computational studies on related aromatic compounds help to predict the regioselectivity of such reactions. In the case of thioanisole, the methylsulfanyl group (-SCH₃) is an ortho-, para-directing group. Therefore, the formation of this compound is a favored outcome.

Transition state theory is a cornerstone of these computational analyses. It posits that the rate of a reaction is determined by the concentration of an activated complex (the transition state) and the frequency with which it converts to products. The Gibbs free energy of activation (ΔG‡), which is the difference in energy between the reactants and the transition state, is a key parameter calculated to predict reaction kinetics.

For example, in the desulfonation or rearrangement reactions of this compound, computational models can predict the structures of the transition states involved. These are typically high-energy, transient species where bonds are partially broken and formed. The geometry, vibrational frequencies, and energy of the transition state are calculated to confirm it as a first-order saddle point on the potential energy surface, meaning it has one imaginary frequency corresponding to the reaction coordinate.

A hypothetical reaction pathway for the hydrolysis of the C-S bond in the thioether group could also be investigated. Computational methods would be employed to model the approach of a water molecule, the proton transfer events, and the eventual cleavage of the bond, identifying all relevant intermediates and transition states along the way.

While specific data for this compound is not abundant in public literature, studies on its parent compound, thioanisole, provide valuable insights. For example, the proton affinity (PA) and methyl cation affinity (MCA) have been computationally estimated for thioanisole, indicating the likely sites of electrophilic attack.

Table 1: Calculated Proton and Methyl Cation Affinities for Thioanisole

PropertyCalculated Value (kJ mol⁻¹)
Proton Affinity (PA)839 ± 10
Methyl Cation Affinity (MCA)454 ± 10

This data is for thioanisole, a precursor to this compound, and provides insight into the reactivity of the thioether moiety.

Molecular Dynamics and Monte Carlo Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules at the atomic level, providing detailed information about solvation and intermolecular interactions of this compound in various environments.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would typically involve placing a model of the molecule in a simulation box filled with solvent molecules, such as water. By simulating the system for nanoseconds or even microseconds, researchers can observe how the solute interacts with the surrounding solvent.

Key insights from MD simulations of this compound in an aqueous solution would include:

Solvation Shell Structure: The simulations would reveal the arrangement of water molecules around the different functional groups of the molecule. The hydrophilic sulfonic acid group (-SO₃H) would be expected to form strong hydrogen bonds with water, creating a well-ordered solvation shell. The hydrophobic methylsulfanyl group (-SCH₃) and the benzene ring would have a more disrupted interaction with the water network.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the sulfonic acid group and water molecules can be tracked over time. The average number of hydrogen bonds and their lifetimes provide quantitative measures of the strength of these interactions.

Transport Properties: MD simulations can be used to calculate diffusion coefficients, which describe how quickly the molecule moves through the solvent. This is influenced by the size of the molecule and its interactions with the solvent.

Monte Carlo (MC) Simulations

MC simulations use statistical methods to sample different molecular configurations, providing thermodynamic properties of the system. For this compound, MC simulations are particularly useful for studying:

Free Energy of Solvation: This is the change in free energy when a molecule is transferred from a vacuum to a solvent. It is a critical parameter for understanding solubility and partitioning behavior. MC simulations can calculate this by gradually "growing" the solute molecule in the solvent box.

Intermolecular Interaction Energies: MC methods can compute the average interaction energy between the solute and the solvent, as well as between solute molecules themselves at higher concentrations. This can be broken down into contributions from electrostatic interactions (like hydrogen bonds and dipole-dipole forces) and van der Waals forces.

For instance, MC simulations could be used to predict the octanol-water partition coefficient (log P), a key measure of a compound's hydrophilicity/hydrophobicity, by calculating the free energy of solvation in both octanol (B41247) and water.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

PropertyHypothetical ValueSignificance
Average Number of H-bonds (Sulfonate-Water)5-6Indicates strong interaction of the hydrophilic head with the solvent.
Solvation Free Energy (in Water)-450 kJ/molA large negative value would confirm high solubility in water.
Diffusion Coefficient (at 298 K)0.8 x 10⁻⁵ cm²/sReflects the mobility of the ion in the aqueous medium.

Note: The values in this table are hypothetical and for illustrative purposes, as specific simulation data for this compound is not available in the reviewed literature.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methylsulfanylbenzenesulfonic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to unequivocally determining the chemical structure of 4-methylsulfanylbenzenesulfonic acid. These techniques probe the molecule at an atomic level, providing a detailed map of its connectivity and spatial arrangement.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds in solution. nih.gov By dispersing crowded one-dimensional spectra into two or more dimensions, multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), resolve signal overlap and reveal through-bond and through-space correlations between nuclei. nih.gov

For this compound, these experiments would confirm the substitution pattern of the benzene (B151609) ring and the connectivity between the methyl, sulfur, and phenyl groups. For instance, HMBC would show long-range correlations between the protons of the methyl group and the carbon atom of the benzene ring attached to the sulfur atom. The chemical shifts of the aromatic protons and carbons provide information about the electron-withdrawing or -donating effects of the sulfonyl and methylsulfanyl groups. The introduction of pulsed field gradients has significantly improved the quality of multi-dimensional NMR spectra by minimizing artifacts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on standard NMR prediction models and may vary from experimental values.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (C-SO₃H) - ~145
2, 6 (C-H) ~7.8 (d) ~126
3, 5 (C-H) ~7.3 (d) ~127
4 (C-SCH₃) - ~142
S-CH₃ ~2.5 (s) ~15

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence. This technique is crucial for distinguishing between isomers and confirming the molecular formula.

When coupled with tandem mass spectrometry (MS/MS), HRMS can be used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural components of the molecule can be pieced together. For this compound, characteristic fragmentation patterns would likely involve the loss of the sulfonic acid group (SO₃H), the methyl group (CH₃), or cleavage of the sulfur-carbon bonds. libretexts.org The analysis of these fragmentation patterns provides definitive structural confirmation. For example, the loss of a methyl radical followed by rearrangement can provide diagnostic ions. nih.gov

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its solid-state structure, including the conformation of the sulfonic acid and methylsulfanyl groups relative to the benzene ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group, which dictates the crystal packing. Three-dimensional solid-state NMR spectroscopy can also be a powerful tool for studying the structure of molecules in a solid, oriented state. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. sielc.com For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

Different detectors can be coupled with HPLC to enhance sensitivity and selectivity:

UV-Vis Detector: Given the aromatic nature of this compound, it will exhibit strong absorbance in the ultraviolet region, making UV detection a simple and effective method for its quantification. researchgate.net

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used for compounds that lack a UV chromophore. It is particularly useful for analyzing sulfonic acids. sielc.com

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation. researchgate.net

Table 2: Exemplary HPLC Method Parameters for the Analysis of Sulfonic Acids This table presents a general method and may require optimization for this compound.

Parameter Condition Reference
Column Primesep B, 4.6 x 150 mm, 5 µm sielc.com
Mobile Phase Gradient of water, acetonitrile, and a buffer (e.g., ammonium (B1175870) formate) sielc.com
Flow Rate 1.0 mL/min sielc.com
Detector UV or ELSD sielc.com
Temperature 40 °C researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Since this compound is a non-volatile salt, it requires a derivatization step to convert it into a more volatile and thermally stable derivative before it can be analyzed by GC. sigmaaldrich.com

A common derivatization technique is silylation, where the acidic proton of the sulfonic acid group is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com Another approach is methylation to form the corresponding methyl ester. nih.gov

Once derivatized, the compound can be readily separated on a GC column and detected by a mass spectrometer (GC-MS). researchgate.net GC-MS provides excellent separation efficiency and a wealth of structural information from the mass spectrum of the derivative, making it a highly sensitive and specific method for the analysis of this compound after appropriate sample preparation. mdpi.com The derivatization conditions, such as reagent, temperature, and time, must be carefully optimized to ensure complete reaction. sigmaaldrich.comnih.gov

Ion Chromatography for Sulfonate Detection

Ion Chromatography (IC) is a powerful and widely used technique for the separation and quantification of ionic species, making it highly suitable for the analysis of sulfonates like this compound. metrohm.com This method leverages the principles of ion exchange to separate analytes based on their charge and affinity for a stationary phase. nih.gov

The core of an IC system consists of an analytical column (a stationary phase with ion-exchange functionalities), a liquid mobile phase (eluent), and a detector, most commonly a conductivity detector. google.comshimadzu.com For the analysis of anionic species such as benzenesulfonates, an anion-exchange column is employed. The separation is typically controlled by the composition, ionic strength, and pH of the eluent. shimadzu.comhelixchrom.com A suppressor is often used after the separation column and before the conductivity detector to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio for the analyte ions. shimadzu.com

High-performance ion-exchange chromatography (HPIEC) is particularly well-suited for the efficient separation of sulfonated compounds. nih.gov The coupling of IC with mass spectrometry (IC-MS) provides a significant enhancement in selectivity and sensitivity, allowing for the precise quantification of sulfonated compounds even in complex matrices. nih.govchromatographyonline.com This hyphenated technique is capable of detecting analytes in the sub-ppb range. chromatographyonline.com

While direct analysis of this compound is feasible, related methods for other sulfonates often involve hydrolysis. For instance, alkyl sulfonate esters can be quantified by first hydrolyzing them to their corresponding stable sulfonate anion, which is then measured using IC. google.comacs.org This indirect approach could be adapted for derivatives of this compound.

Table 1: Typical Parameters for Ion Chromatography Analysis of Sulfonated Acids

ParameterDescriptionTypical Conditions
Column Anion-exchange columnThermo Scientific™ Dionex™ IonPac™ AS11-HC or similar thermofisher.com
Eluent Alkaline solution to ensure deprotonationSodium hydroxide (B78521) or sodium carbonate/bicarbonate buffer shimadzu.com
Detection Suppressed conductivity or UVSuppressed conductivity is common for ions lacking a strong chromophore metrohm.comthermofisher.com
Flow Rate Optimized for separation efficiency1.0 - 2.0 mL/min
Sample Preparation Dilution in deionized water or mobile phaseFor complex matrices, solid-phase extraction (SPE) may be used for cleanup nih.gov

Electrochemical and Potentiometric Methods for Quantification

Electrochemical methods offer a range of techniques for the quantitative analysis of electroactive species. Potentiometry, a subset of these methods, is particularly useful for quantifying acidic compounds like this compound through titration. libretexts.org

Potentiometric titration involves monitoring the change in the potential of a suitable indicator electrode as a titrant of known concentration is added to the sample. libretexts.org For the quantification of a strong acid like this compound (pKa ≈ -2.8), a standard strong base (e.g., NaOH) is used as the titrant. wikipedia.org The equivalence point of the titration, where the moles of titrant equal the initial moles of the analyte, can be determined from the resulting titration curve (potential vs. volume of titrant). sapub.org This point is typically identified by the sharpest change in potential, which corresponds to the maximum of the first derivative of the curve. dergipark.org.tr

The setup for a potentiometric titration is relatively simple, requiring a pH electrode (or a specific ion-selective electrode), a reference electrode, a voltmeter (or pH meter), and a burette for titrant delivery. researchgate.net This method is valued for its accuracy, precision, and low cost. sapub.org It is applicable for analyses in both aqueous and non-aqueous solvents. libretexts.org

Modern potentiometric methods, such as those employing Gran plots or Schwartz's method, provide more accurate determinations of the end point, especially for weak acids or dilute solutions. sapub.org These linearization methods utilize data from before or after the equivalence point to construct a straight line whose intercept reveals the equivalence volume. sapub.org While this compound is a strong acid, these advanced data treatment methods can enhance accuracy in complex sample matrices.

Table 2: Comparison of Titration Methods for Acid Quantification

MethodPrincipleAdvantagesLimitations
Indicator Titration Visual color change of a pH indicatorSimple, inexpensiveSubjective endpoint determination, indicator choice is critical
Potentiometric Titration (Derivative) Inflection point in the potential vs. volume curve dergipark.org.trObjective, accurate, suitable for colored/turbid solutions sapub.orgCan be less precise for very weak acids or non-ideal curves
Potentiometric Titration (Gran/Schwartz Plot) Linearization of titration data to find the equivalence point sapub.orgHigh precision, can determine pKa simultaneously sapub.orgRequires careful data selection, sensitive to measurement errors

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for the qualitative analysis of this compound by identifying its characteristic functional groups. upi.edu These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint.

FT-IR Spectroscopy: In FT-IR, a sample absorbs infrared radiation at frequencies corresponding to its molecular vibrations. upi.edu For this compound, key functional groups produce distinct absorption bands. The sulfonic acid group (-SO₃H) is highly characteristic, with strong stretching vibrations for S=O typically appearing in the 1000-1250 cm⁻¹ region. scirp.org Other notable vibrations include O-H stretching (often broad, around 3400 cm⁻¹), C-S stretching (700-800 cm⁻¹), and various aromatic C-H and C=C stretching and bending modes from the benzene ring. scirp.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of 4-toluenesulfonic acid (p-TsOH), a close structural analog, provides insight into the expected Raman spectrum. nih.govresearchgate.net A complex band around 1124 cm⁻¹ is associated with C-S, C-C, and SO₃ stretching modes. nih.gov The degree of dissociation of the sulfonic acid can be ascertained by analyzing the features of this band. nih.govresearchgate.net The methylthio group (-SCH₃) would also exhibit characteristic C-S stretching and CH₃ rocking/stretching modes.

The table below summarizes the expected vibrational frequencies for key functional groups in this compound, based on data from analogous compounds.

Table 3: Characteristic Vibrational Frequencies for this compound Analysis

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FT-IR)Typical Wavenumber (cm⁻¹) (Raman)Reference
Sulfonic Acid (-SO₃H)S=O Asymmetric Stretch~1190 researchgate.net
S=O Symmetric Stretch~1032~1034 (for SO₃⁻) scirp.orgresearchgate.net
S-OH Stretch~907 researchgate.net
O-H Stretch~3450 (broad) scirp.org
Benzene RingC=C Stretch1450-16001580-1600 scielo.org.mx
C-H Stretch (Aromatic)~3000-3100~3000-3100
Carbon-SulfurC-S Stretch (Aromatic-SO₃H)~772~786 researchgate.net
Methylthio (-SCH₃)C-S Stretch (Aliphatic)600-700600-700
C-H Stretch (Aliphatic)2850-29602850-2960

Sulfur Speciation and Quantification in Complex Catalytic Systems

In many applications, this compound may be part of a complex mixture, such as a catalytic system where it acts as a solid acid catalyst. scirp.org In these scenarios, it is often necessary not only to quantify the total sulfur content but also to determine its chemical form, a process known as speciation.

For example, when sulfonic acid groups are immobilized on a carbon support, it is important to distinguish between the active -SO₃H groups and other sulfur species that might be present. scirp.org While vibrational spectroscopy (FT-IR) can confirm the presence of -SO₃H groups on the catalyst surface, it is less effective for quantification. scirp.org

Hyphenated analytical techniques are powerful tools for speciation analysis. chromatographyonline.com Ion Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS) is a prime example. This method combines the separation power of IC with the element-specific, highly sensitive detection of ICP-MS. chromatographyonline.com While commonly applied to elements like arsenic and chromium, the principle is directly applicable to sulfur. chromatographyonline.com

In a hypothetical application to a digested catalyst sample, an IC method could separate different sulfur-containing anions, such as sulfate (B86663) (a potential degradation product) and 4-methylsulfanylbenzenesulfonate. The eluent from the IC column is then introduced into the ICP-MS, which would detect and quantify the sulfur signal for each separated peak. This provides a quantitative measure of each sulfur species present in the original sample. This approach allows for the monitoring of catalyst stability and the quantification of active site density.

Environmental Fate and Ecotoxicological Considerations of 4 Methylsulfanylbenzenesulfonic Acid

Environmental Release and Distribution Pathways

The release of 4-methylsulfanylbenzenesulfonic acid into the environment is anticipated to be linked to its synthesis and industrial applications. Aromatic sulfonic acids, as a class, are utilized in a variety of sectors, including the manufacturing of dyes, pharmaceuticals, and detergents, and as catalysts in chemical synthesis. atamanchemicals.comelchemy.comacs.orgchemicalbook.com Specifically, benzenesulfonic acids are key precursors for surfactants used in cleaning products and for enhanced oil recovery. ca.govchemcess.comvedantu.com

Given these applications for related compounds, potential release pathways for this compound would include industrial effluent from manufacturing facilities and widespread, diffuse release from the use of consumer and commercial products. elchemy.comnih.gov As an aromatic sulfonic acid, it is expected to be highly soluble in water, making aquatic ecosystems the primary receiving compartment. ca.govwikipedia.org Its solubility implies high mobility in soil and a low likelihood of significant bioaccumulation in organisms. epa.gov However, while some biodegradation is expected, the persistence and tendency for accumulation of sulfonic acids in the environment have been noted. nih.gov

Table 1: Potential Environmental Release Pathways and Distribution of this compound This table is based on the known uses and properties of related benzenesulfonic acid compounds.

Source/Activity Primary Release Pathway Affected Environmental Compartment(s) Potential for Distribution
Chemical Manufacturing Industrial wastewater discharge Aquatic systems (rivers, lakes) High, due to water solubility
Dye & Pigment Production Effluent from production and use Aquatic systems, Soil High in water; potential for soil sorption
Detergent & Cleaner Use Municipal and domestic wastewater Aquatic systems Widespread, diffuse distribution

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For this compound, the principal abiotic pathways considered are photolysis, hydrolysis, and oxidation by reactive oxygen species.

Hydrolysis is the cleavage of a chemical bond by the addition of water. For aromatic sulfonic acids, this process, known as desulfonation, is generally slow under typical environmental pH and temperature conditions. wikipedia.org The carbon-sulfur bond in aromatic sulfonates is known to be less stable than in alkyl sulfonates under hydrothermal (high temperature) conditions, but this is not a significant pathway at ambient environmental temperatures. chemcess.combrandeis.edu

Photolysis, or degradation by sunlight, is a potential degradation route for many aromatic compounds. While specific data for this compound is unavailable, its aromatic structure suggests it could absorb UV radiation, potentially leading to the cleavage of the C-S bond or transformation of the benzene (B151609) ring. However, without experimental data, the rate and significance of this pathway remain speculative.

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), are naturally present in the environment and can chemically oxidize pollutants. The thioether (methylsulfanyl) group is particularly susceptible to oxidation. acs.orgresearchgate.net This reaction typically proceeds in a stepwise manner, first converting the thioether to a sulfoxide (B87167) and subsequently to a sulfone. wikipedia.org Studies on aryl thioethers show that oxidation by hypochlorite, another ROS, is significantly faster than by hydrogen peroxide. acs.org The aromatic ring itself can also be attacked by highly reactive hydroxyl radicals, potentially leading to ring hydroxylation and subsequent cleavage.

Table 2: Potential Abiotic Oxidation Reactions of this compound

Reactant (ROS) Target Moiety Potential Product(s) Significance
Hydrogen Peroxide (H₂O₂) Methylsulfanyl group 4-(Methylsulfinyl)benzenesulfonic acid Slow reaction kinetics under typical environmental concentrations. acs.orgresearchgate.net
Hypochlorite (OCl⁻) Methylsulfanyl group 4-(Methylsulfinyl)benzenesulfonic acid, 4-(Methylsulfonyl)benzenesulfonic acid Rapid reaction, likely a more significant pathway than H₂O₂ oxidation where present. acs.org

Biotic Degradation and Microbial Metabolism of this compound

The biodegradation of sulfonated aromatic compounds is a well-documented process carried out by various microorganisms.

Under aerobic conditions , many bacteria can utilize aromatic sulfonates as a source of sulfur for growth, particularly when inorganic sulfate (B86663) is limited. nih.govnih.govnih.gov The primary mechanism involves enzymatic cleavage of the carbon-sulfur bond. d-nb.infooup.com This is often initiated by an oxygenase enzyme, which incorporates oxygen from O₂ into the aromatic ring, typically at the same carbon atom bearing the sulfonate group. nih.govnih.gov This hydroxylation destabilizes the C-S bond, leading to the release of the sulfonate group as sulfite (B76179) (SO₃²⁻) and the formation of a phenolic compound. nih.govnih.govd-nb.info The sulfite is then typically oxidized to sulfate within the cell. frontiersin.org Bacterial genera such as Pseudomonas and Arthrobacter are known to carry out these desulfonation reactions. nih.gov

Anaerobic biodegradation of aromatic sulfonates is considered to be much slower and less common than aerobic degradation. osti.gov However, biotransformation of some sulfonated benzene derivatives has been observed under both methanogenic and sulfate-reducing conditions. osti.gov The specific enzymatic mechanisms for anaerobic desulfonation of aromatic rings are not as well understood but are believed to be distinct from the oxygen-dependent aerobic pathways. d-nb.infooup.com

The microbial degradation of this compound is expected to produce a series of intermediate compounds. Based on the established metabolic pathways for related substances, several key metabolites can be predicted.

The initial aerobic desulfonation step, catalyzed by an oxygenase, would yield 4-methylsulfanylphenol and sulfite. nih.govnih.gov The sulfite is readily converted to sulfate. The resulting 4-methylsulfanylphenol would then be subject to further degradation, likely involving cleavage of the aromatic ring.

In parallel, the methylsulfanyl group itself can be a target for microbial oxidation. Similar to the abiotic process, this would lead to the formation of 4-(methylsulfinyl)benzenesulfonic acid (the sulfoxide) and subsequently 4-(methylsulfonyl)benzenesulfonic acid (the sulfone). These oxidized sulfonates could then undergo desulfonation to yield their corresponding phenolic metabolites, 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol . Further degradation would involve cleavage of the aromatic ring, potentially forming compounds like catechol before complete mineralization to carbon dioxide and water. nih.gov

Table 3: Potential Microbial Metabolites of this compound and Their Formation Pathways

Potential Metabolite Precursor Compound Enzymatic Reaction/Pathway Resulting Moiety
4-Methylsulfanylphenol This compound Monooxygenase-catalyzed desulfonation Phenol
4-(Methylsulfinyl)benzenesulfonic acid This compound Thioether oxidation Sulfoxide
4-(Methylsulfonyl)benzenesulfonic acid 4-(Methylsulfinyl)benzenesulfonic acid Sulfoxide oxidation Sulfone
4-(Methylsulfinyl)phenol 4-(Methylsulfinyl)benzenesulfonic acid Monooxygenase-catalyzed desulfonation Phenol
4-(Methylsulfonyl)phenol 4-(Methylsulfonyl)benzenesulfonic acid Monooxygenase-catalyzed desulfonation Phenol
Catechol Phenolic Intermediates Dioxygenase-catalyzed ring cleavage Dihydroxylated ring

Ecotoxicological Studies in Non-Human Biological Systems (e.g., aquatic organisms, plants)

Direct ecotoxicological studies on this compound are not readily found in scientific literature. However, information on analogous compounds, such as benzenesulfonic acid and p-toluenesulfonic acid, can offer some insight into the potential environmental behavior of this substance class.

For instance, benzenesulfonic acid has been shown to exhibit slight toxicity to aquatic organisms. A study on algae reported an EC50 (the concentration causing a 50% effect on the test population) of 73 mg/L. nv.gov Such compounds are typically strong acids and will exist in their ionized form in aquatic environments. nv.gov

A screening assessment for p-toluenesulfonic acid, a compound with a similar structure, concluded that it is unlikely to be causing ecological harm at current levels of exposure. nih.gov This assessment was based on a combination of modeling and available toxicological data for related substances. wikipedia.org

It is important to emphasize that while these data on related substances are informative, they are not a direct substitute for studies on this compound. The presence of the methylsulfanyl group (-SCH3) could potentially alter the toxicity profile compared to a methyl group or an unsubstituted benzene ring.

Environmental Impact Assessment on Ecosystems

A formal environmental impact assessment specifically for this compound has not been identified. In general, the environmental impact of a chemical is assessed by considering its potential for persistence, bioaccumulation, and toxicity (PBT).

Without specific data, a conclusive assessment for this compound cannot be made. However, some general principles can be applied. Benzenesulfonic acids are generally water-soluble and are not expected to persist in the environment to a large extent due to biodegradation. nih.gov The microbial degradation of substituted benzenesulfonic acids has been documented, where bacteria can utilize these compounds as a sulfur source. researchgate.net

Bioaccumulation Potential in Lower Trophic Levels

There is no specific information available regarding the bioaccumulation potential of this compound in lower trophic levels. Bioaccumulation refers to the process by which organisms can accumulate chemicals to concentrations higher than those in the surrounding environment. nih.gov

Given the high water solubility and low log Pow of similar benzenesulfonic acid compounds, it is generally expected that this compound would have a low bioaccumulation potential in aquatic organisms. However, this is an assumption and would need to be confirmed by experimental data.

Future Research Trajectories and Challenges in 4 Methylsulfanylbenzenesulfonic Acid Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The traditional synthesis of arylsulfonic acids often involves harsh reagents and conditions. Future research is critically focused on developing more sustainable and selective methods for producing 4-methylsulfanylbenzenesulfonic acid. A primary goal is the reduction of chemical steps and the use of environmentally benign solvents and reagents. researchgate.net One promising approach is the direct, one-pot synthesis that combines the introduction of the thiol group and its subsequent oxidation to the sulfonic acid, which would be a greener alternative to multi-step procedures involving toxic solvents. researchgate.net

Researchers are investigating methods that offer high regioselectivity, ensuring the functional groups are placed at the desired positions on the benzene (B151609) ring without the need for extensive protecting group chemistry. This enhances atom economy and reduces waste. The use of greener oxidizing agents to convert the methylthio group to the sulfonyl group is also a key target.

Synthesis StrategyKey AdvantagesResearch Goal
One-Pot SynthesisReduced steps, less solvent waste, improved efficiency. researchgate.netDevelop a direct route from a simple precursor to the final product.
Catalytic SulfonationMilder reaction conditions, higher selectivity.Identify novel catalysts for direct and selective sulfonation of thioanisole (B89551).
Green SolventsReduced environmental impact and toxicity. rsc.orgReplace traditional hazardous solvents like toluene (B28343) with options like ethanol (B145695) or water. rsc.org
BiocatalysisHigh selectivity, mild conditions, biodegradable catalysts.Engineer enzymes capable of selectively oxidizing the sulfur atom or catalyzing sulfonation.

These advancements aim to make the production of this compound more economically viable and environmentally responsible, opening doors for its wider application.

Exploration of Unconventional Catalytic Applications

While sulfonic acids are well-known as Brønsted acid catalysts, the unique electronic properties imparted by the methylsulfanyl group in this compound suggest potential for unconventional catalytic roles. researchgate.net The presence of both a strong acid group (-SO3H) and a polarizable sulfur atom could enable bifunctional or synergistic catalysis.

Future research will likely explore its use in:

Multicomponent Reactions (MCRs): Its ability to act as a solid acid catalyst could be harnessed for the efficient, one-pot synthesis of complex heterocyclic compounds, which are valuable in medicinal chemistry. researchgate.netresearchgate.net

Oxidation Catalysis: The methylsulfanyl group itself could be a target for modification or could influence redox processes, potentially allowing the compound or its derivatives to act as catalysts in specific oxidation reactions.

Asymmetric Catalysis: By creating chiral derivatives of this compound, it may be possible to develop novel organocatalysts for enantioselective transformations, a highly sought-after goal in pharmaceutical synthesis.

The development of heterogeneous catalysts, where the sulfonic acid is immobilized on a solid support like silica (B1680970) nanoparticles or magnetic cores, is a particularly promising avenue. researchgate.net This approach simplifies catalyst recovery and reuse, aligning with the principles of green chemistry and enhancing process sustainability. researchgate.net

Integration into Advanced Functional Materials for Energy and Environmental Technologies

The structural characteristics of this compound make it an attractive building block for advanced functional materials. wiley.comresearchgate.net Its integration into polymers and inorganic frameworks is a key area of future research with significant potential for energy and environmental applications. researchgate.netresearchgate.net

Energy Technologies:

Proton Exchange Membranes (PEMs): The sulfonic acid group is an excellent proton conductor. Incorporating this molecule into polymers could lead to the development of new PEMs for fuel cells. The methylsulfanyl group could be used to tune the polymer's properties, such as its thermal stability and water uptake.

Battery Electrolytes: As an additive or a core component of polymer electrolytes, it could enhance ion transport and improve the safety and performance of next-generation batteries.

Environmental Technologies:

Pollutant Adsorption: When functionalized onto substrates like silica or activated carbon, the molecule's polar groups can create surfaces with a high affinity for heavy metal ions or organic pollutants, making them effective for water purification.

Biomass Conversion: Solid acid catalysts derived from this compound can be used to break down cellulose (B213188) and other biomass components into valuable biofuels and platform chemicals, contributing to a circular economy. researchgate.net

The journal Advanced Functional Materials frequently highlights such innovations, where novel chemical structures are leveraged to create materials with tailored physical and chemical properties for specific, high-impact applications. wiley.comresearchgate.netwiley-vch.deindexcopernicus.com

Deeper Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the structure and reactivity of molecules at an atomic level. researchgate.net For this compound, DFT calculations can elucidate key properties that are difficult to measure experimentally.

Future computational studies are expected to focus on:

Electronic Structure Analysis: Mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic modifications and explaining catalytic behavior. nih.gov

Reaction Mechanism Simulation: Simulating reaction pathways, such as its role in acid-catalyzed hydrolysis (e.g., A-1 vs. A-2 mechanisms), can provide a detailed understanding of its catalytic function. researchgate.net This allows for the rational design of more efficient catalytic processes.

Interaction Modeling: Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within crystals or with other molecules, which is crucial for designing materials with specific packing properties or for understanding its behavior in different solvents. researchgate.net

Computational MethodApplication for this compoundInsights Gained
Density Functional Theory (DFT)Optimization of molecular geometry and electronic structure calculation. researchgate.netnih.govPrediction of reactivity sites (HOMO/LUMO), bond strengths, and vibrational frequencies. nih.gov
Hirshfeld Surface AnalysisVisualization of intermolecular interactions. researchgate.netUnderstanding of crystal packing, hydrogen bonding, and solvent effects.
Molecular Dynamics (MD)Simulation of molecular motion and interactions over time. researchgate.netInsights into polymer chain dynamics in membranes or interactions at a catalyst's active site.

These computational insights will accelerate the discovery process, allowing researchers to screen potential applications and design experiments more effectively.

Challenges in Scalable Production and Industrial Implementation

Another significant challenge is process safety and waste management. The use of strong acids, oxidizing agents, and organic solvents on an industrial scale requires robust safety protocols and expensive waste treatment facilities. The development of greener, catalyst-based processes is essential to mitigate these issues but requires substantial research and development investment. researchgate.net

Prospects for New Applications in Niche Chemical Fields

Beyond the major areas of catalysis and materials science, this compound holds promise for a variety of niche applications. Its unique combination of functional groups makes it a versatile intermediate for specialized chemical synthesis.

Potential niche applications include:

Specialty Polymers: It could be used to synthesize sulfur-containing polymers with unique properties, such as high refractive indices for optical applications or enhanced thermal stability.

Agrochemicals: The sulfonylurea and sulfonamide functional groups are common in herbicides and other agrochemicals. This compound could serve as a novel building block for creating new active ingredients.

Electronic Materials: The polarizable sulfur atom and aromatic system could be exploited in the synthesis of organic semiconductors or charge-transport materials for use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Pharmaceutical Intermediates: As a bifunctional molecule, it can be a starting point for the synthesis of complex drug candidates, where the sulfonic acid group can ensure water solubility while the other parts of the molecule are modified for biological activity.

The exploration of these niche areas will depend on collaborative research between synthetic chemists, materials scientists, and engineers to identify and capitalize on the unique properties of this versatile chemical compound.

Q & A

Q. What are the standard synthetic routes for 4-methylsulfanylbenzenesulfonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of a benzene derivative followed by substitution with a methylsulfanyl group. For example:

Sulfonation : Introduce the sulfonic acid group via reaction with concentrated sulfuric acid or sulfur trioxide under controlled temperature (e.g., 80–100°C) .

Substitution : Replace a leaving group (e.g., halogen) on the benzene ring with a methylsulfanyl group using a thiolating agent like sodium thiomethoxide (NaSCH₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., Lewis acids like AlCl₃). Impurities such as over-sulfonated byproducts can be minimized via HPLC purification .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the aromatic ring structure and methylsulfanyl group. For example, the methylsulfanyl proton signal typically appears at δ 2.5–3.0 ppm in D₂O .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M-H]⁻ at m/z 217) and fragmentation patterns. NIST mass spectral databases provide reference data for validation .
  • Infrared (IR) Spectroscopy : Confirm sulfonic acid (S=O stretching at 1180–1250 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Strategies include:
  • Directing Groups : Use meta-directing substituents (e.g., nitro groups) during sulfonation to guide the sulfonic acid group to the para position, which is later replaced by methylsulfanyl .
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) for C-S bond formation under mild conditions to avoid unwanted side reactions .
    Computational modeling (DFT studies) can predict reactive sites and optimize reaction pathways .

Q. How should researchers resolve contradictions in reported reactivity data for benzenesulfonic acid derivatives?

  • Methodological Answer : Contradictions often arise from differences in substituent electronic effects or experimental conditions. For example:
  • Electronic Effects : Compare the electron-withdrawing nature of sulfonic acid (-SO₃H) with electron-donating methylsulfanyl (-SCH₃) to explain variations in electrophilic substitution rates .
  • Solvent and pH Effects : Reactivity in aqueous vs. nonpolar solvents (e.g., sulfonic acid deprotonation in basic media enhances solubility but reduces electrophilicity) .
    Systematic studies using controlled variables (pH, temperature) and validated reference standards (e.g., NIST-certified compounds) are critical .

Q. What methodologies are suitable for studying the biological interactions of this compound?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT or resazurin assays on cell lines (e.g., HEK-293) to evaluate metabolic inhibition. Dose-response curves (0.1–100 µM) identify IC₅₀ values .
  • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., serum albumin) .
  • Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS/MS to detect phase I/II metabolites .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
  • Storage : Store in airtight containers at 2–8°C to prevent moisture absorption and degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.